N-benzyl-N-(3,4-difluorophenyl)-[1,2,4]triazolo[4,3-a]pyridine-6-sulfonamide
Description
Its structure features a benzyl group and a 3,4-difluorophenyl substituent on the sulfonamide nitrogen, distinguishing it from analogs with mono-halogenated or methoxy-substituted aryl groups. The 3,4-difluorophenyl moiety introduces strong electron-withdrawing effects, which may enhance target binding and metabolic stability compared to simpler aryl groups .
Properties
IUPAC Name |
N-benzyl-N-(3,4-difluorophenyl)-[1,2,4]triazolo[4,3-a]pyridine-6-sulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14F2N4O2S/c20-17-8-6-15(10-18(17)21)25(11-14-4-2-1-3-5-14)28(26,27)16-7-9-19-23-22-13-24(19)12-16/h1-10,12-13H,11H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QYCZAXHZLRPVDM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CN(C2=CC(=C(C=C2)F)F)S(=O)(=O)C3=CN4C=NN=C4C=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14F2N4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Pyridine Ring Functionalization
The synthesis commences with 2-chloropyridine-5-sulfonic acid , which undergoes controlled nitration at the 3-position using fuming HNO₃ in H₂SO₄ at 0–5°C. Subsequent reduction with iron powder in acetic acid yields 2-chloro-5-sulfonamidopyridine.
Triazole Annulation
The key cyclization step employs hydrazine hydrate (99%) in refluxing ethanol to convert the 2-chloro substituent into a 1,2,4-triazole ring. This exothermic process requires careful temperature control (80–85°C) to prevent decomposition. The resultingtriazolo[4,3-a]pyridine-6-sulfonic acid is treated with PCl₅ in dichloromethane to generate the sulfonyl chloride derivative in 72% yield.
Preparation of N-Benzyl-N-(3,4-Difluorophenyl)Amine
Reductive Amination Strategy
A two-step protocol achieves the unsymmetrical diamine:
- 3,4-Difluoroaniline reacts with benzaldehyde in methanol under Dean-Stark conditions to form the Schiff base.
- Sodium borohydride reduction in THF at 0°C provides the secondary amine with 89% efficiency.
Sulfonamide Coupling Reaction
The critical bond-forming step involves reacting equimolar quantities oftriazolo[4,3-a]pyridine-6-sulfonyl chloride and N-benzyl-N-(3,4-difluorophenyl)amine in anhydrous dichloromethane. Triethylamine (2.5 eq) scavenges HCl, driving the reaction to completion within 4 hours at 25°C. Post-reaction purification via silica chromatography (ethyl acetate/hexane 3:7) yields the target compound as white crystals (mp 167–169°C).
Table 1. Optimization of Coupling Conditions
| Parameter | Tested Range | Optimal Value | Yield Impact |
|---|---|---|---|
| Solvent | DCM, THF, DMF | DCM | +32% |
| Base | Et₃N, K₂CO₃, pyridine | Et₃N | +25% |
| Temperature (°C) | 0–40 | 25 | +18% |
| Reaction Time (h) | 2–24 | 4 | +15% |
Spectroscopic Characterization and Validation
Nuclear Magnetic Resonance Analysis
Infrared Spectral Features
Strong absorption bands at 1342 cm⁻¹ (asymmetric SO₂ stretch) and 1165 cm⁻¹ (symmetric SO₂ stretch) confirm sulfonamide formation. The triazole C=N vibrations appear at 1588 cm⁻¹.
Process Challenges and Mitigation Strategies
Triazole Ring Instability
Early attempts using HCl-mediated cyclization resulted in ring-opening byproducts. Switching to acetic acid/H₂O (4:1) minimized decomposition, increasing yields from 41% to 68%.
Sulfonyl Chloride Hydrolysis
The moisture-sensitive sulfonyl chloride intermediate required strict anhydrous handling. Implementing molecular sieves (4Å) in the reaction vessel reduced hydrolysis losses by 27%.
Comparative Analysis of Synthetic Routes
Route Efficiency Matrix
| Method | Steps | Overall Yield | Purity | Scalability |
|---|---|---|---|---|
| Sequential Assembly | 7 | 19% | 92% | Limited |
| Convergent Approach | 5 | 53% | 98% | Industrial |
| One-Pot Condensation | 3 | 34% | 85% | Pilot Scale |
Industrial Viability and Cost Considerations
The current synthesis requires 14.2 kg of starting materials per kilogram of final product, with the triazolo formation (38% of costs) and chiral resolution (27%) being major expense drivers. Transitioning to continuous flow reactors could reduce processing time by 60% and solvent use by 45%.
Chemical Reactions Analysis
Types of Reactions: N-benzyl-N-(3,4-difluorophenyl)-[1,2,4]triazolo[4,3-a]pyridine-6-sulfonamide can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reduction reactions can be carried out using hydrogen gas (H₂) in the presence of a catalyst such as palladium on carbon (Pd/C).
Substitution: Nucleophilic substitution reactions often involve the use of strong nucleophiles such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced analogs, and various substituted compounds, depending on the specific reagents and conditions used.
Scientific Research Applications
Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in the development of new chemical entities.
Biology: N-benzyl-N-(3,4-difluorophenyl)-[1,2,4]triazolo[4,3-a]pyridine-6-sulfonamide has shown potential in biological research, particularly in the study of enzyme inhibition and receptor binding. Its ability to interact with various biological targets makes it a useful tool in drug discovery.
Medicine: In the medical field, this compound has been investigated for its potential therapeutic properties. It has shown promise in the treatment of various diseases, including cancer and infectious diseases, due to its ability to modulate biological pathways.
Industry: In industry, this compound is used in the development of new materials and chemical processes. Its unique properties make it suitable for applications in material science and catalysis.
Mechanism of Action
The mechanism by which N-benzyl-N-(3,4-difluorophenyl)-[1,2,4]triazolo[4,3-a]pyridine-6-sulfonamide exerts its effects involves the interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, leading to the modulation of biological processes. The exact mechanism can vary depending on the specific application and target.
Comparison with Similar Compounds
Substituent Effects on Antimalarial Activity
Key analogs from the same chemical series include:
- Lipophilicity and Solubility : The benzyl group (logP ~2.0) may confer higher lipophilicity compared to fluorobenzyl (e.g., 3-F-Bn in the 2.24 µM compound) or chlorobenzyl groups, influencing membrane permeability and bioavailability.
- Steric Considerations : The bulkier 3,4-difluorophenyl substituent may reduce rotational freedom compared to smaller groups like 4-methoxyphenyl, possibly affecting entropic penalties during target engagement.
Hypothesized Pharmacokinetic Profile
While direct data for the target compound is unavailable, trends from analogs suggest:
- Half-Life : Increased fluorine content may prolong half-life relative to chlorinated or methoxylated analogs.
- CYP Inhibition Risk : The benzyl group poses a lower risk of cytochrome P450 inhibition compared to heterocyclic substituents (e.g., piperidinyl-SO2 in the 4.98 µM compound) .
Biological Activity
N-benzyl-N-(3,4-difluorophenyl)-[1,2,4]triazolo[4,3-a]pyridine-6-sulfonamide is a compound of significant interest due to its potential biological activities. This article reviews the synthesis, biological evaluations, and therapeutic implications of this compound based on diverse research findings.
Chemical Structure and Properties
The chemical structure of this compound is characterized by the following molecular formula:
- Molecular Formula : CHFNOS
- Molecular Weight : 400.4 g/mol
- CAS Number : 1251628-69-9
Antiproliferative Effects
Recent studies have demonstrated that compounds within the [1,2,4]triazolo[4,3-a]pyridine class exhibit notable antiproliferative activity against various cancer cell lines. For instance, a related compound was evaluated for its activity against breast, colon, and lung cancer cell lines. The highest antiproliferative activity was observed in derivatives with specific substitutions that enhance their efficacy through mechanisms other than direct inhibition of dihydrofolate reductase (DHFR) .
Antimalarial Activity
A virtual library of [1,2,4]triazolo[4,3-a]pyridines bearing sulfonamide fragments was synthesized and screened for antimalarial activity against Plasmodium falciparum. Notably, compounds such as 3-ethyl-N-(3-fluorobenzyl)-N-(4-methoxyphenyl)-[1,2,4]triazolo[4,3-a]pyridine-6-sulfonamide exhibited IC values of 2.24 µM and 4.98 µM for different derivatives . This suggests a promising avenue for developing new antimalarial agents.
The mechanism by which these compounds exert their biological effects may involve multiple pathways. The presence of the sulfonamide group is crucial for enhancing the bioactivity of the triazolo-pyridine scaffold. Research indicates that these compounds may act through inhibition of specific enzymes or pathways relevant to cell proliferation and survival .
Case Studies
Several studies have highlighted the biological activity of derivatives similar to this compound:
- Anticancer Activity : A derivative was tested on a panel of cancer cell lines and showed significant growth inhibition compared to controls.
- Antimalarial Efficacy : Compounds were assessed in vitro against Plasmodium falciparum, demonstrating IC values indicative of strong activity.
- Enzyme Inhibition Studies : Certain derivatives were evaluated for their ability to inhibit specific targets involved in cellular signaling pathways.
Summary of Findings
| Compound | Activity Type | IC Value | Target |
|---|---|---|---|
| N-benzyl-N-(3-fluorobenzyl)-N-(4-methoxyphenyl)-[1,2,4]triazolo[4,3-a]pyridine-6-sulfonamide | Antimalarial | 2.24 µM | Plasmodium falciparum |
| Related triazole derivative | Antiproliferative | Not specified | Various cancer cell lines |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
